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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B13906612 Get Quote

A comprehensive comparison of Locked Nucleic Acid (LNA)-G modified oligonucleotides

against standard DNA oligonucleotides using Surface Plasmon Resonance (SPR) confirms the

significantly higher binding affinity of LNA-G constructs. This enhanced affinity, characterized

by slower dissociation rates, makes LNA-G a powerful tool for researchers, scientists, and drug

development professionals engaged in the development of antisense therapies and other

applications requiring high-affinity nucleic acid binding.

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose ring is

"locked" in an ideal A-form geometry for Watson-Crick base pairing.[1] This conformational

rigidity pre-organizes the oligonucleotide backbone for hybridization, leading to a substantial

increase in binding affinity (thermal stability) towards complementary DNA and RNA targets.[2]

[3] This guide provides a comparative analysis of LNA-G and DNA oligonucleotide binding

affinity validated by kinetic data and outlines a detailed experimental protocol for Surface

Plasmon Resonance (SPR) analysis.

Comparative Binding Kinetics: LNA vs. DNA
Kinetic analysis reveals that the enhanced thermal stability of LNA-containing duplexes is

primarily due to a significantly slower rate of dissociation (k_off) compared to their DNA

counterparts. Stopped-flow kinetic measurements of the formation of DNA-DNA and DNA-LNA

octamer duplexes showed that while the association rates (k_on) were similar, the dissociation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13906612?utm_src=pdf-interest
https://www.bioradiations.com/analyzing-binding-kinetics-with-surface-plasmon-resonance-complimented-with-direct-mass-spectrometry-on-the-same-sensor-chip/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6317526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1221678/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13906612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


constants (K_D) for LNA-containing duplexes were substantially lower, indicating a much more

stable complex.[3]

Duplex Type
Association Rate
Constant (k_on)
(M⁻¹s⁻¹)

Dissociation
Constant (K_D)
(nM)

Reference

DNA-DNA 2 x 10⁷ 10 [3]

DNA-LNA (1 LNA

base)
2 x 10⁷ 20 [3]

DNA-LNA (2 LNA

bases)
2 x 10⁷ 2 [3]

DNA-LNA (3 LNA

bases)
2 x 10⁷ 0.3 [3]

Table 1: Comparison of association rates and dissociation constants for DNA-DNA and DNA-

LNA duplexes at 25°C. The LNA-containing oligonucleotides show a progressive decrease in

their dissociation constants with an increasing number of LNA modifications, signifying a more

stable binding.[3]

Experimental Protocol: SPR Analysis of
Oligonucleotide Binding Affinity
This protocol provides a general framework for comparing the binding kinetics of LNA-G and

DNA-G oligonucleotides using a Surface Plasmon Resonance (SPR) biosensor, such as a

Biacore system.

Materials and Reagents
Sensor Chip: SA (Streptavidin) chip for biotinylated ligand capture.

Ligand: 5'-biotinylated target oligonucleotide (e.g., a DNA or RNA sequence containing the

complementary sequence to the analytes).
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Analytes: LNA-G modified oligonucleotide and a corresponding unmodified DNA

oligonucleotide of the same sequence.

Running Buffer: HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20, pH 7.4).

Immobilization Buffer: Running buffer.

Regeneration Solution: A solution capable of disrupting the oligonucleotide duplex without

damaging the immobilized ligand (e.g., a pulse of 50 mM NaOH or a high salt buffer).

SPR System: Biacore T200 or similar.

Ligand Immobilization
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

Chip Activation: No chemical activation is needed for the SA chip.

Ligand Preparation: Dilute the 5'-biotinylated target oligonucleotide in running buffer to a

concentration of approximately 100-200 nM.

Immobilization: Inject the biotinylated oligonucleotide over the sensor surface at a low flow

rate (e.g., 10 µL/min) to achieve a target immobilization level of approximately 100-200

Resonance Units (RU). This low density helps to minimize mass transport limitations.

Analyte Binding and Kinetic Analysis
Analyte Preparation: Prepare a dilution series of both the LNA-G and DNA-G

oligonucleotides in running buffer. A typical concentration range would be from low

nanomolar to micromolar, bracketing the expected K_D.

Binding Assay (Multi-cycle kinetics):

Inject the lowest concentration of the analyte over the sensor surface at a high flow rate

(e.g., 30-50 µL/min) for a defined association time (e.g., 120-180 seconds).
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Allow the dissociation to proceed for a sufficient time to observe a significant decrease in

the signal (e.g., 300-600 seconds).

Inject the regeneration solution to remove the bound analyte and return to the baseline.

Repeat the process for each concentration in the dilution series, from lowest to highest.

Include several buffer-only injections (blanks) for double referencing.

Data Analysis:

Process the raw sensorgram data by subtracting the reference surface signal and the

blank injections.

Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to

determine the association rate constant (k_a or k_on), dissociation rate constant (k_d or

k_off), and the equilibrium dissociation constant (K_D).

Visualizing the Workflow and Concepts
Figure 1: Structural basis for enhanced LNA binding affinity.
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Figure 2: Experimental workflow for SPR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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